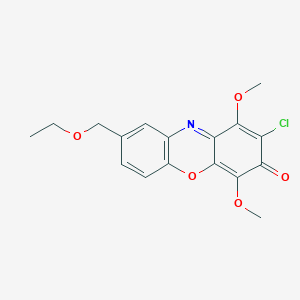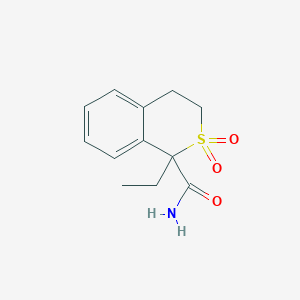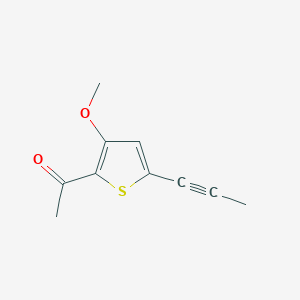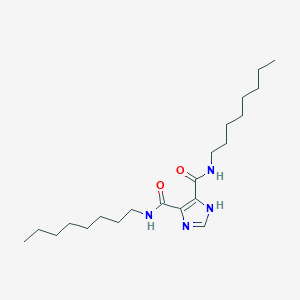
N~4~,N~5~-Dioctyl-1H-imidazole-4,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~,N~5~-Dioctyl-1H-imidazole-4,5-dicarboxamide is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties. This particular compound is characterized by the presence of two octyl groups attached to the nitrogen atoms at positions 4 and 5 of the imidazole ring, along with two carboxamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~5~-Dioctyl-1H-imidazole-4,5-dicarboxamide typically involves the reaction of imidazole-4,5-dicarboxylic acid with octylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .
Industrial Production Methods
Industrial production methods for N4,N~5~-Dioctyl-1H-imidazole-4,5-dicarboxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N~4~,N~5~-Dioctyl-1H-imidazole-4,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .
Scientific Research Applications
N~4~,N~5~-Dioctyl-1H-imidazole-4,5-dicarboxamide has various scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N4,N~5~-Dioctyl-1H-imidazole-4,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N~4~,N~5~-Dimethyl-1H-imidazole-4,5-dicarboxamide
- N~4~,N~5~-Diethyl-1H-imidazole-4,5-dicarboxamide
- N~4~,N~5~-Dipropyl-1H-imidazole-4,5-dicarboxamide
Uniqueness
N~4~,N~5~-Dioctyl-1H-imidazole-4,5-dicarboxamide is unique due to the presence of long octyl chains, which can influence its solubility, stability, and biological activity. The longer alkyl chains may enhance the compound’s ability to interact with lipid membranes and improve its bioavailability compared to shorter-chain analogs .
Properties
CAS No. |
62255-02-1 |
|---|---|
Molecular Formula |
C21H38N4O2 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
4-N,5-N-dioctyl-1H-imidazole-4,5-dicarboxamide |
InChI |
InChI=1S/C21H38N4O2/c1-3-5-7-9-11-13-15-22-20(26)18-19(25-17-24-18)21(27)23-16-14-12-10-8-6-4-2/h17H,3-16H2,1-2H3,(H,22,26)(H,23,27)(H,24,25) |
InChI Key |
PAYBSBWMANJPIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C1=C(N=CN1)C(=O)NCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


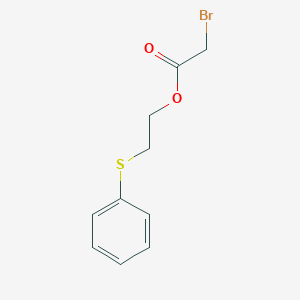
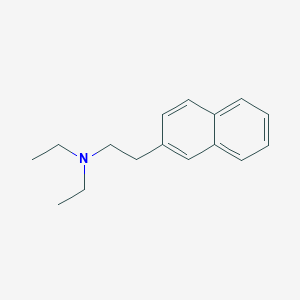
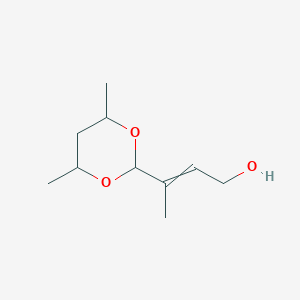
![3-(4-Bromophenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14534707.png)
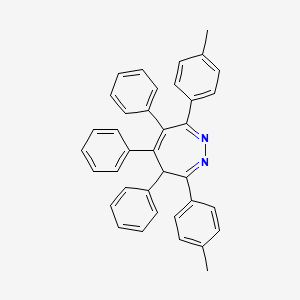
![[9-(Butylamino)-9H-fluoren-9-YL]phosphonic acid](/img/structure/B14534721.png)
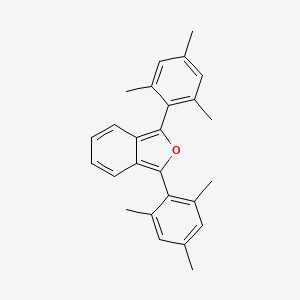
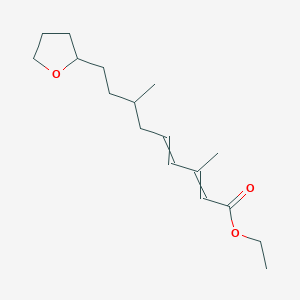
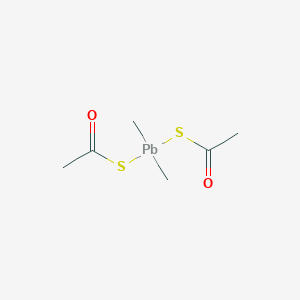
![{[(Oxan-2-yl)oxy]methylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14534746.png)
![7-Phenyl-8-propoxy-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B14534752.png)
